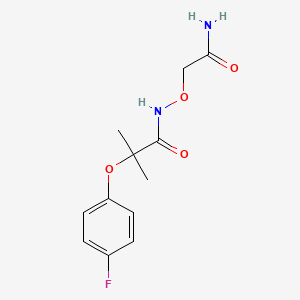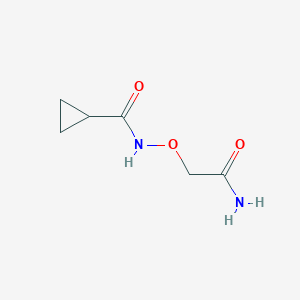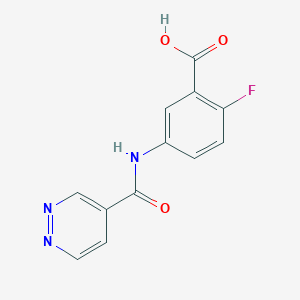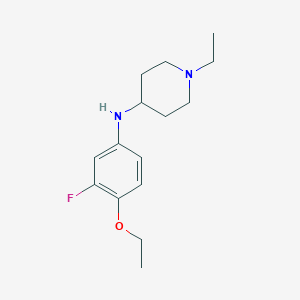![molecular formula C10H15N3O3S B6642111 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide, also known as MSMP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MSMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects.
Direcciones Futuras
Future research on 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide should focus on its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects. Other future directions for research include the development of more efficient synthesis methods for 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide. This synthesis method has been optimized to produce high yields of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide with high purity.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide inhibits the growth of cancer cells and induces apoptosis. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7(2)10(14)12-8-3-5-9(6-4-8)13-17(11,15)16/h3-7,13H,1-2H3,(H,12,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSYUKRQWOSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)

![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)